3-(4-Nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(4-Nitrophenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that contains a 1,2,4-oxadiazole ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate amidoxime, which then undergoes cyclization to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Cycloaddition: New heterocyclic compounds with diverse structures.
Scientific Research Applications
3-(4-Nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-1,2,5-oxadiazole: Similar structure but with a different position of the nitrogen atom in the oxadiazole ring.
3-(4-Nitrophenyl)-1,3,4-oxadiazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
4-Nitrophenyl-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHXJCKLMGBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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